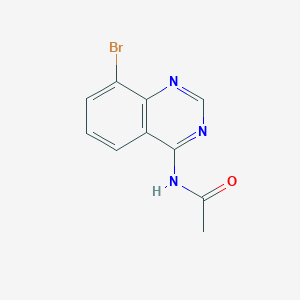
5-iodo-1-pentyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1-pentylindole-2,3-dione is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features an iodine atom at the 5-position and a pentyl group at the 1-position of the indole ring, with a dione functionality at the 2,3-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-pentylindole-2,3-dione typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indole precursor.
Pentylation: The pentyl group is introduced at the 1-position through alkylation reactions, often using pentyl halides in the presence of a base.
Dione Formation: The dione functionality at the 2,3-positions is introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 5-iodo-1-pentylindole-2,3-dione would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or other reduced forms.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Alcohols or other reduced forms of the dione.
Substitution Products: Indole derivatives with different functional groups at the 5-position.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying biological processes involving indole derivatives.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-iodo-1-pentylindole-2,3-dione would depend on its specific application. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the iodine atom and the dione functionality may influence its binding affinity and specificity for these targets, potentially leading to unique biological effects.
Comparación Con Compuestos Similares
5-Iodoindole-2,3-dione: Lacks the pentyl group at the 1-position.
1-Pentylindole-2,3-dione: Lacks the iodine atom at the 5-position.
5-Bromo-1-pentylindole-2,3-dione: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 5-Iodo-1-pentylindole-2,3-dione is unique due to the combination of the iodine atom at the 5-position, the pentyl group at the 1-position, and the dione functionality at the 2,3-positions. This unique combination of structural features may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H14INO2 |
|---|---|
Peso molecular |
343.16 g/mol |
Nombre IUPAC |
5-iodo-1-pentylindole-2,3-dione |
InChI |
InChI=1S/C13H14INO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
CZICQSMTCLPYAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=C(C=C(C=C2)I)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)


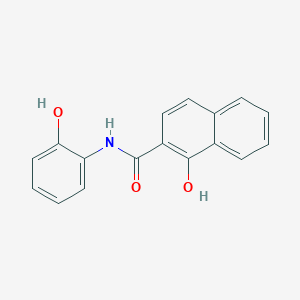
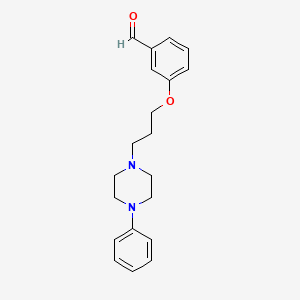
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)


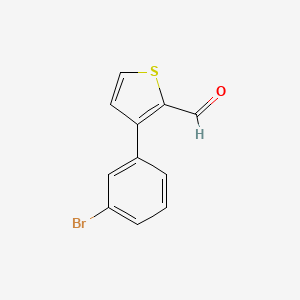
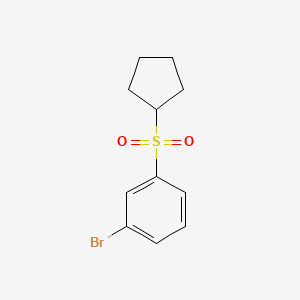
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
